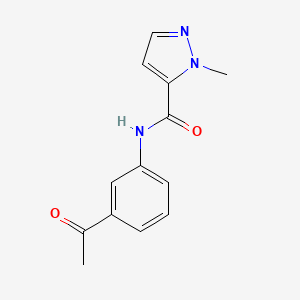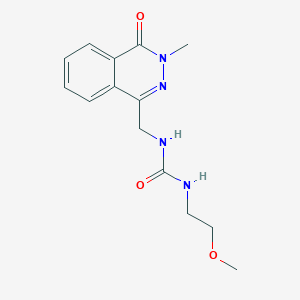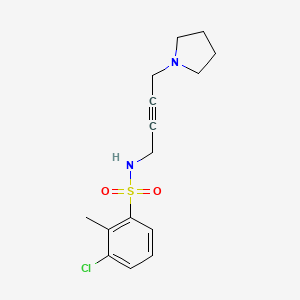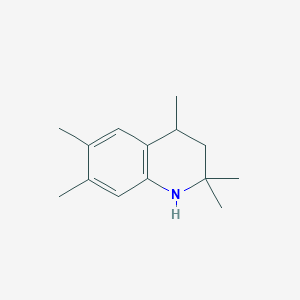
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in the treatment of parasitic infections, particularly schistosomiasis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Imidazole derivatives, including those similar to the compound , have been synthesized through solvent-free pathways and characterized using various spectroscopic techniques. These compounds have shown potential in a variety of fields due to their unique structural properties (Hossain et al., 2018).
Potential Applications
- Some imidazole derivatives have been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential use as antimicrobial agents (Smitha et al., 2018).
- Imidazole-based compounds have also been investigated for their nonlinear optical (NLO) properties, with some showing greater NLO behavior than standard materials like urea, indicating potential applications in optical technologies (Jin et al., 2007).
Molecular Interactions and Reactivity
- The reactivity and interaction of novel imidazole derivatives with proteins have been computationally investigated, suggesting that these compounds might exhibit inhibitory activity against certain enzymes, which could be relevant for drug development and biochemical research (Hossain et al., 2018).
Chemical Synthesis and Reactions
- Research into urea derivatives has led to the development of novel phosphoranes and the exploration of their chemoselective reactions, which are significant for the synthesis of various organic compounds (Afshar & Islami, 2009).
- The synthesis of glycolurils and their analogues, which are structurally related to urea compounds, has been extensively studied due to their wide range of applications in pharmacology, explosives, and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-7-5-6-10-16(14)22-18(24)20-11-12-25-19-21-13-17(23-19)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUTGZMLXPVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)

